molecular formula C19H14BrCl2N3O4S B302599 (5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B302599
M. Wt: 531.2 g/mol
InChI Key: QEPKYEHQVBQYAG-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes bromine, morpholine, furan, dichlorophenyl, and thioxodihydropyrimidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrimidinedione intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Bromination: Introduction of the bromine atom into the furan ring.

    Morpholine Substitution: Substitution of a hydrogen atom with a morpholine group.

    Coupling Reaction: Formation of the methylene bridge between the furan and pyrimidinedione rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-4’,4’'-dimethoxytriphenylamine: A compound with similar bromine and aromatic features.

    5-bromo-2-(4-morpholinyl)aniline: Shares the bromine and morpholine groups.

Uniqueness

(5E)-5-{[4-BROMO-5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1-(2,3-DICHLOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H14BrCl2N3O4S

Molecular Weight

531.2 g/mol

IUPAC Name

(5E)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H14BrCl2N3O4S/c20-12-9-10(29-18(12)24-4-6-28-7-5-24)8-11-16(26)23-19(30)25(17(11)27)14-3-1-2-13(21)15(14)22/h1-3,8-9H,4-7H2,(H,23,26,30)/b11-8+

InChI Key

QEPKYEHQVBQYAG-DHZHZOJOSA-N

Isomeric SMILES

C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

Canonical SMILES

C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl)Br

Origin of Product

United States

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